(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 81621-64-9
VCID: VC4352122
InChI: InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5-,6-;/m1./s1
SMILES: C1C(C2C(O1)C(CO2)O)N.Cl
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62

(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

CAS No.: 81621-64-9

Cat. No.: VC4352122

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride - 81621-64-9

Specification

CAS No. 81621-64-9
Molecular Formula C6H12ClNO3
Molecular Weight 181.62
IUPAC Name (3R,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5-,6-;/m1./s1
Standard InChI Key VSFKTMRKHVHYJE-MVNLRXSJSA-N
SMILES C1C(C2C(O1)C(CO2)O)N.Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is defined by its bicyclic framework, which consists of a hexahydrofuro[3,2-b]furan core with stereospecific substitutions at positions 3 and 6. Key molecular properties are summarized below:

PropertyValueSource Citation
Molecular FormulaC₆H₁₂ClNO₃
Molecular Weight181.62 g/mol
IUPAC Name(3R,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol hydrochloride
Canonical SMILESC1C@HN.Cl
InChI KeyVSFKTMRKHVHYJE-MVNLRXSJSA-N

The stereochemistry (3R,3aR,6R,6aR) is critical for its biological interactions and synthetic utility. The hydrochloride salt form improves aqueous solubility, facilitating its use in biological assays and industrial processes .

Synthesis and Production Methods

Synthetic Routes

The synthesis of this compound involves multi-step stereoselective processes. A patent by RU2006126670A outlines a method for producing structurally related hexahydrofurofuran derivatives, providing insights into potential strategies . While the patent focuses on a carbamate derivative, the core bicyclic system is synthesized via:

  • Cyclization: Formation of the hexahydrofurofuran ring through acid-catalyzed cyclization of a diol precursor.

  • Functionalization: Introduction of the amino group via reductive amination or nucleophilic substitution.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .

Industrial Scalability

Industrial production emphasizes enantiomeric purity, achieved through chiral catalysts or resolution techniques. Continuous flow reactors and high-pressure conditions are employed to optimize yield and reduce reaction times .

Chemical Reactivity and Functional Group Analysis

The compound’s reactivity is governed by its amino (-NH₂) and hydroxyl (-OH) groups:

  • Amino Group: Participates in nucleophilic substitution, acylation, and Schiff base formation.

  • Hydroxyl Group: Susceptible to oxidation (e.g., to ketones) or esterification.

Selective protection/deprotection strategies are essential during synthesis to prevent cross-reactivity .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound serves as a chiral building block in protease inhibitor synthesis, particularly for antiviral agents . Its rigid bicyclic structure enhances binding affinity in target molecules.

Specialty Chemicals

Used in asymmetric catalysis and as a ligand in transition-metal complexes for enantioselective reactions .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBioactivity
(3S,3aR,6R,6aR)-isomerAltered stereochemistry at C3Reduced enzyme inhibition
6-Hydroxy analogHydroxyl instead of amino groupAntioxidant properties
Non-hydrochloride formFree baseLower solubility

The (3R,3aR,6R,6aR) configuration maximizes stereoelectronic complementarity with biological targets .

Future Research Directions

  • Pharmacological Profiling: In vivo studies to validate antidiabetic and neuroprotective effects.

  • Synthetic Methodology: Development of greener catalysts for stereoselective synthesis.

  • Drug Delivery Systems: Exploration of prodrug formulations to enhance bioavailability.

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